molecular formula C29H29NO9S B12461095 Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12461095
M. Wt: 567.6 g/mol
InChI Key: OQVLQYRUGGYYQR-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the benzoate ester: This can be achieved through esterification reactions involving benzoic acid and ethanol in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the sulfonation of a benzene derivative using reagents like p-toluenesulfonyl chloride.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE
  • Propyl 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE

Uniqueness

ETHYL 4-[5-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-5-OXOPENTANAMIDO]BENZOATE is unique due to its specific ester and sulfonyl functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C29H29NO9S

Molecular Weight

567.6 g/mol

IUPAC Name

ethyl 4-[[5-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C29H29NO9S/c1-3-37-29(34)22-9-13-23(14-10-22)30-27(32)5-4-6-28(33)38-19-26(31)21-11-15-24(16-12-21)39-40(35,36)25-17-7-20(2)8-18-25/h7-18H,3-6,19H2,1-2H3,(H,30,32)

InChI Key

OQVLQYRUGGYYQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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